molecular formula C12H16N2O2S B5051466 N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide

N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide

Cat. No.: B5051466
M. Wt: 252.33 g/mol
InChI Key: PPJSCLGTDWTRTA-UHFFFAOYSA-N
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Description

N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a carbonothioyl group, which is further linked to a 3-methoxypropylamino moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide typically involves the reaction of benzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting intermediate is then treated with carbon disulfide and a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide
  • N-{[(3-methoxypropyl)amino]carbonothioyl}-2-methylbenzamide
  • 4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide

Uniqueness

N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide is unique due to its specific substitution pattern and the presence of the 3-methoxypropylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(3-methoxypropylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-16-9-5-8-13-12(17)14-11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJSCLGTDWTRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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